molecular formula C14H14BrF2N3O B213609 N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Numéro de catalogue B213609
Poids moléculaire: 358.18 g/mol
Clé InChI: RULWFVAEHJHAHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BAY 43-9006 was initially developed as a Raf kinase inhibitor, but it has also been shown to inhibit other signaling pathways involved in cancer progression, such as VEGFR, PDGFR, and c-Kit.

Mécanisme D'action

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 inhibits the activity of several kinases involved in cancer progression, including Raf, VEGFR, PDGFR, and c-Kit. By inhibiting these kinases, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 disrupts the signaling pathways that promote cancer growth and proliferation. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 also induces apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of downstream effectors of the Raf/MEK/ERK pathway, which is a key signaling pathway involved in cancer progression. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 also inhibits the activation of VEGFR and PDGFR, which are receptors involved in tumor angiogenesis. Additionally, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 induces apoptosis in cancer cells by activating caspases, which are enzymes that promote cell death.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has several advantages for use in lab experiments. It has a high potency and selectivity for its target kinases, which makes it a valuable tool for studying the role of these kinases in cancer progression. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 is also available in both solid and liquid forms, which makes it easy to use in various experimental settings. However, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when using N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 in lab experiments.

Orientations Futures

There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its therapeutic applications. One direction is to further investigate the mechanisms of action of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its effects on various signaling pathways involved in cancer progression. Another direction is to explore the potential use of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of new formulations of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 with improved pharmacokinetic properties may enhance its therapeutic efficacy and reduce its potential toxicity.

Méthodes De Synthèse

The synthesis of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 involves a multistep process that includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then reacted with N,N-dimethylacetamide and acetic anhydride to yield the final product.

Applications De Recherche Scientifique

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has also been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor.

Propriétés

Nom du produit

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Formule moléculaire

C14H14BrF2N3O

Poids moléculaire

358.18 g/mol

Nom IUPAC

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C14H14BrF2N3O/c1-8-5-10(15)3-4-11(8)18-13(21)7-20-9(2)6-12(19-20)14(16)17/h3-6,14H,7H2,1-2H3,(H,18,21)

Clé InChI

RULWFVAEHJHAHC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

SMILES canonique

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.